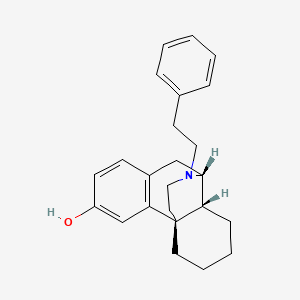
Phenomorphan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenomorphan is an opioid analgesic that is not currently used in medicine. It has similar side effects to other opiates, including itching, nausea, and respiratory depression . This compound is a highly potent drug due to the presence of the N-phenethyl group, which significantly boosts its affinity to the μ-opioid receptor. This makes this compound approximately ten times more potent than levorphanol, which is itself six to eight times the potency of morphine .
Preparation Methods
Phenomorphan can be synthesized through various synthetic routes. One common method involves the reaction of morphinan derivatives with phenethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial production methods for this compound are not well-documented, likely due to its status as a controlled substance. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Phenomorphan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated metabolites, while reduction can produce deoxygenated derivatives .
Scientific Research Applications
Phenomorphan has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a reference compound in the study of opioid receptor binding and activity. Its high potency makes it a valuable tool for understanding the structure-activity relationships of opioid compounds.
Biology: In biological research, this compound is used to study the effects of opioids on cellular signaling pathways and receptor interactions.
Medicine: Although not used clinically, this compound is studied for its potential therapeutic effects and side effects, contributing to the development of safer and more effective opioid analgesics.
Mechanism of Action
Phenomorphan exerts its effects primarily through its high affinity for the μ-opioid receptor. Upon binding to this receptor, this compound activates a series of intracellular signaling pathways that result in analgesia, euphoria, and other opioid effects. The N-phenethyl group enhances its binding affinity, making it significantly more potent than other opioids like morphine and levorphanol .
Comparison with Similar Compounds
Phenomorphan is unique among opioids due to its high potency and specific structural features. Similar compounds include:
Levorphanol: Another potent opioid analgesic, but less potent than this compound.
Morphine: A well-known opioid analgesic with lower potency compared to this compound.
N-Phenethylnormorphine: An analogue with similar structural features but different pharmacological properties.
N-Phenethylnordesomorphine: Another analogue with variations in potency and receptor affinity.
This compound’s uniqueness lies in its N-phenethyl group, which significantly enhances its potency and receptor binding affinity compared to other opioids .
Properties
| 468-07-5 | |
Molecular Formula |
C24H29NO |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C24H29NO/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2/t21-,23+,24+/m0/s1 |
InChI Key |
CFBQYWXPZVQQTN-QPTUXGOLSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B10858896.png)
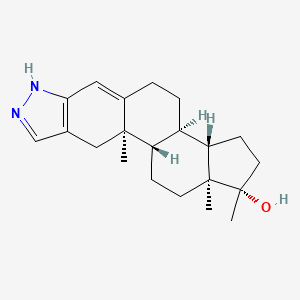

![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858924.png)
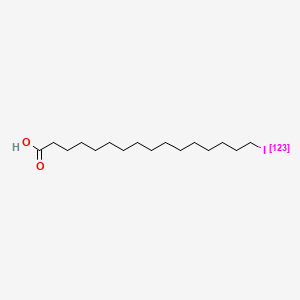

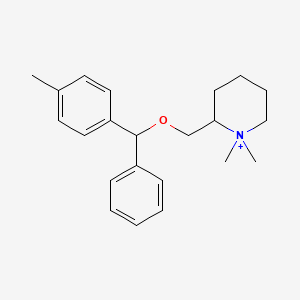

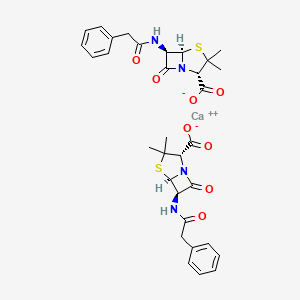
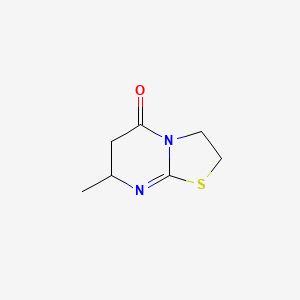

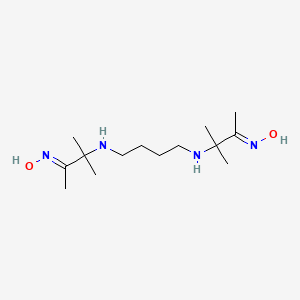

![(3E)-3-[(Z)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858992.png)
